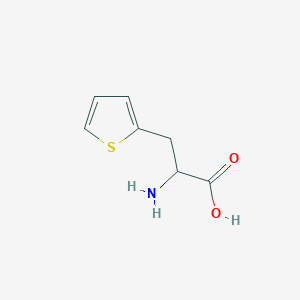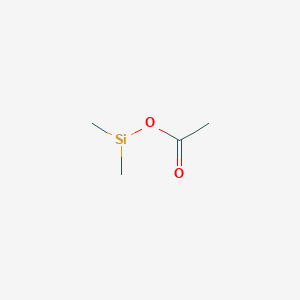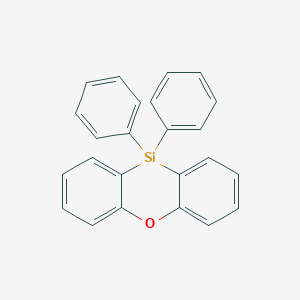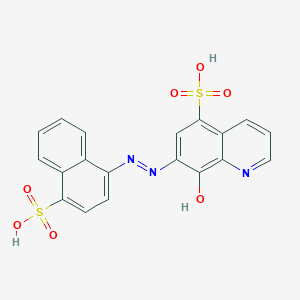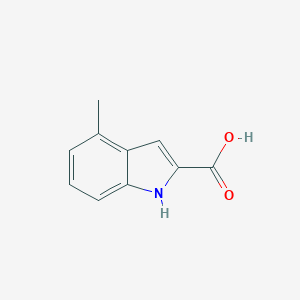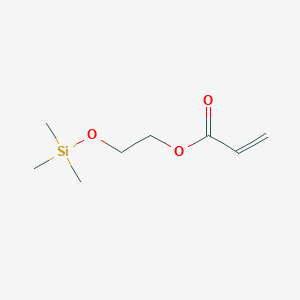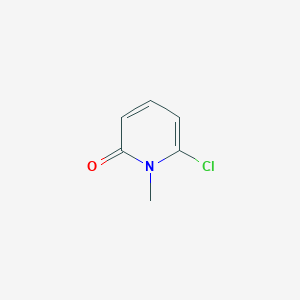
Zinc 2-ethylhexanoate
Descripción general
Descripción
Zinc 2-ethylhexanoate is a useful research compound. Its molecular formula is C8H16O2Zn and its molecular weight is 209.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spin Coating of Transparent Zinc Oxide Films
Zinc 2-ethylhexanoate, as a novel metal organic monomer, is used for coating transparent zinc oxide (ZnO) films. These films have excellent optical transmittance, mechanical properties, and low surface roughness, making them suitable for applications in electronics and optics (Jayatissa et al., 2009).
Microwave Synthesis of Manganese-Ion-Doped Zinc Sulfide Nano-Phosphors
this compound is used as a zinc precursor in synthesizing ZnS:Mn2+ nano-phosphors. This method results in high luminescence intensity due to effective surface passivation, indicating potential applications in luminescent materials and electronics (Lu, Bhattacharjee, & Chen, 2009).
Sol–Gel Synthesis and Characterization of Nanocrystalline ZnO Powders
this compound is utilized in the sol-gel synthesis of nanocrystalline ZnO powders. These powders have potential applications in the fields of catalysts, sensors, and photovoltaics (Ristić et al., 2005).
Combustion Chemical Vapor Deposition of Zinc Oxide Films
This research developed a model describing the microstructures of zinc oxide films deposited via combustion chemical vapor deposition using this compound as a precursor. The study is relevant for the development of semiconductor devices and thin film technologies (Polley & Carter, 2001).
Improving Conductivity and Lithium Deposition in Batteries
Zinc bis(2-ethylhexanoate) is used as an additive in poly(ethylene oxide)-based solid polymer electrolytes for all-solid-state lithium metal batteries. This additive enhances ionic conductivity and suppresses lithium dendrite growth, which is crucial for improving battery performance (Zeng et al., 2020).
Zinc Oxide Nanoparticles for Biomedical Applications
Zinc oxide nanoparticles, which can be derived from this compound, exhibit anticancer and antimicrobial activities. These nanoparticles are being explored as drug carriers and for other biomedical applications (Mishra et al., 2017).
Vulcanization Activator in Rubbers
this compound is investigated as an activator for sulfur vulcanization in various rubbers, providing an environmentally friendly alternative to conventional zinc oxide activators (Heideman et al., 2005).
Mecanismo De Acción
Target of Action
Zinc 2-ethylhexanoate primarily targets zinc transporters . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .
Mode of Action
This compound interacts with its targets, the zinc transporters, to facilitate the transport of Zn2+ across biological membranes . This process requires a series of conformational changes in the transporters . The compound plays a crucial role in ensuring efficient Zn2+ transport .
Biochemical Pathways
This compound affects the biochemical pathways involving zinc transporters. These transporters are involved in various Zn2+ transport systems identified in bacteria, yeasts, plants, and humans . The compound’s interaction with these transporters can influence the downstream effects of these pathways, including Zn2+ homeostasis and the functioning of proteins and enzymes that require Zn2+ as a cofactor .
Pharmacokinetics
It’s known that the compound is a viscous liquid , which may impact its bioavailability.
Result of Action
The action of this compound results in the maintenance of Zn2+ homeostasis within cells . This is crucial for the functioning of many proteins and enzymes that require Zn2+ as a cofactor . Additionally, the compound is used as a catalyst in organic synthesis reactions, including ester synthesis, polymerization reactions, and alcohol-acid reactions . It also serves as an additive in coatings, plastics, and rubber, providing preservative effects and stabilizing material properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should avoid contact with strong oxidizing agents and strong acids . During handling, personal protective equipment such as protective eyeglasses, gloves, and protective clothing should be worn . Furthermore, the compound’s action can be influenced by its physical state (it’s a viscous liquid
Safety and Hazards
Zinc 2-ethylhexanoate may cause immediate or delayed severe eye irritation and skin irritation . Inhalation of dust or particulates may irritate the respiratory tract . It is harmful to aquatic life with long-lasting effects .
Relevant Papers The relevant papers retrieved discuss the use of this compound in various applications. For instance, one paper discusses its use to improve conductivity and lithium deposition for poly (ethylene oxide) based all-solid-state lithium metal battery .
Análisis Bioquímico
Biochemical Properties
Zinc 2-ethylhexanoate plays a significant role in biochemical reactions. It acts as a catalyst for condensation-cure silicones and as a vulcanization activator . It interacts with various enzymes, proteins, and other biomolecules, facilitating numerous biochemical processes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc 2-ethylhexanoate involves the reaction between zinc oxide and 2-ethylhexanoic acid in the presence of a solvent and a catalyst.", "Starting Materials": [ "Zinc oxide", "2-ethylhexanoic acid", "Solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve zinc oxide in the solvent to form a solution.", "Step 2: Add 2-ethylhexanoic acid to the solution and stir to mix.", "Step 3: Add the catalyst to the solution and stir to mix.", "Step 4: Heat the solution to a specific temperature and maintain it for a specific time.", "Step 5: Cool the solution to room temperature.", "Step 6: Filter the solution to obtain Zinc 2-ethylhexanoate as a solid product.", "Step 7: Wash the solid product with a suitable solvent to remove any impurities.", "Step 8: Dry the solid product under vacuum to obtain pure Zinc 2-ethylhexanoate." ] } | |
Número CAS |
136-53-8 |
Fórmula molecular |
C8H16O2Zn |
Peso molecular |
209.6 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;zinc |
InChI |
InChI=1S/C8H16O2.Zn/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
ZRXHQNQYIKVKNQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] |
SMILES canónico |
CCCCC(CC)C(=O)O.[Zn] |
| 85203-81-2 136-53-8 |
|
Descripción física |
DryPowder; Liquid |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Zinc 2-ethylhexanoate and what is its primary use in research?
A1: this compound is a Zinc-containing organic compound frequently employed in materials science and chemical research. It serves as a versatile precursor for synthesizing zinc oxide (ZnO) [, ], a material with applications in electronics, optics, and catalysis.
Q2: How does this compound contribute to the formation of ZnO?
A2: this compound acts as a source of zinc ions. Under specific conditions, like those found in sol-gel processes or chemical vapor deposition, the organic component of the compound decomposes, leaving behind ZnO. [, , ].
Q3: What are the advantages of using this compound compared to other zinc sources for ZnO synthesis?
A3: Research suggests that this compound allows for the creation of ZnO films at lower temperatures compared to traditional precursors like zinc acetate. []. This can be advantageous in applications where high processing temperatures are undesirable.
Q4: Beyond ZnO production, are there other notable applications of this compound?
A4: Yes, this compound is employed in various fields. In rubber manufacturing, it functions as an activator for sulfur vulcanization, impacting the curing process and final properties of rubber products [, ]. It also finds utility in producing hybrid polymers for marine antifouling coatings, leveraging its ability to control surface properties and release zinc compounds [].
Q5: Can you elaborate on the role of this compound in sulfur vulcanization?
A5: In sulfur vulcanization, this compound can partially or even entirely replace traditional activators such as zinc oxide and fatty acids. []. It facilitates the crosslinking of rubber molecules with sulfur, enhancing the material's strength, elasticity, and resistance to heat and solvents.
Q6: How does the structure of this compound influence its properties and applications?
A6: The structure of this compound contributes to its effectiveness in various applications:
- Reactivity: The zinc center in the molecule can coordinate with other molecules or surfaces, influencing the properties of the final material. For example, in rubber vulcanization, it is believed to interact with sulfur and accelerators, influencing the crosslinking process. []
Q7: Has this compound been studied in the context of nanoparticle synthesis?
A7: Yes, research indicates that this compound has been successfully used in the synthesis of manganese-ion-doped zinc sulfide nanoparticles (ZnS:Mn2+). [] These nanoparticles are known for their bright luminescence, making them potentially valuable in applications like displays and sensors.
Q8: What are the key factors influencing the properties of nanoparticles synthesized using this compound?
A8: Studies suggest that the microwave power used during synthesis plays a significant role in determining the particle size and luminescence intensity of ZnS:Mn2+ nanoparticles []. This highlights the importance of carefully controlling synthesis parameters when utilizing this precursor.
Q9: Are there any studies exploring the use of this compound in the preparation of hybrid nanoparticles?
A9: Indeed, research shows that this compound has been employed in creating well-defined poly(styrene-co-acrylonitrile)/ZnO hybrid nanoparticles through a ligand exchange strategy. [] This method allows for control over the morphology, ZnO content, and grafting density of the resulting nanocomposites.
Q10: What are the potential benefits of using hybrid nanoparticles in material science?
A10: Hybrid nanoparticles combine the properties of different materials at the nanoscale, leading to enhanced or novel characteristics. In the case of poly(styrene-co-acrylonitrile)/ZnO hybrid nanoparticles, the combination of the polymer's processability with ZnO's semiconducting properties could lead to applications in areas like optoelectronics and sensing. []
Q11: What are the environmental considerations related to the use and disposal of this compound?
A11: While this compound offers numerous benefits, it is essential to consider its environmental impact. Research on its ecotoxicological effects and degradation pathways is limited. Therefore, responsible waste management practices and exploration of alternative, more sustainable precursors are crucial to mitigate potential risks.
Q12: What analytical techniques are commonly used to characterize this compound and materials derived from it?
A12: Several analytical techniques are employed to study this compound and its derivatives. These include:
- Fourier transform infrared spectroscopy (FTIR): This technique helps identify functional groups and study the molecular structure of this compound and its interactions with other components in a material. []
- X-ray diffraction (XRD): XRD is used to determine the crystallinity and crystal structure of ZnO films prepared using this compound. [, ]
- Scanning electron microscopy (SEM): SEM allows for visualizing the morphology and microstructure of materials, including ZnO films and nanoparticles. [, ]
- Transmission electron microscopy (TEM): TEM provides higher resolution images than SEM, enabling the characterization of nanoparticles and their size distribution. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
